Cas no 7382-58-3 (1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl-)

1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl-, is a polyfunctional amine compound characterized by its branched structure and multiple reactive sites. This molecule features both primary and tertiary amine groups, enhancing its versatility in coordination chemistry and catalysis. Its chelating properties make it suitable for metal ion complexation, while its structural flexibility allows for applications in polymer synthesis and crosslinking reactions. The compound’s stability and solubility in polar solvents further contribute to its utility in organic and inorganic synthesis. Its multifunctional nature enables precise modifications in advanced material design, making it valuable for specialized chemical processes requiring tailored amine reactivity.
1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl- structure
7382-58-3 structure
Product Name:1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl-
CAS No:7382-58-3
MF:C8H22N4
MW:174.287081241608
CID:541925
PubChem ID:10797333
Update Time:2025-05-26

1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl-
    • N'-[2-[2-aminoethyl(methyl)amino]ethyl]-N'-methylethane-1,2-diamine
    • N1,N2-bis(2-aminoethyl)-N1,N2-dimethyl-1,2-Ethanediamine
    • dimethyltriethylenetetraamine
    • FT-0746184
    • (2-AMINOETHYL)({2-[(2-AMINOETHYL)(METHYL)AMINO]ETHYL})METHYLAMINE
    • 7382-58-3
    • SCHEMBL1262347
    • starbld0028743
    • DTXSID80444968
    • N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine)
    • N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-methylethane-1,2-diamine)
    • Inchi: 1S/C8H22N4/c1-11(5-3-9)7-8-12(2)6-4-10/h3-10H2,1-2H3
    • InChI Key: DPXZYPCARKJGQV-UHFFFAOYSA-N
    • SMILES: N(C)(CCN)CCN(C)CCN

Computed Properties

  • Exact Mass: 174.18466
  • Monoisotopic Mass: 174.18444672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 85.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 58.5Ų

Experimental Properties

  • PSA: 58.52

1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2069204-100mg
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine)
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl-

Professional Introduction to 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl (CAS No. 7382-58-3)

1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl, with the chemical identifier CAS No. 7382-58-3, is a significant compound in the field of chemical and pharmaceutical research. This compound, also known as N,N'-dimethyl-1,2-ethanediamine, has garnered attention due to its versatile applications in synthesizing various bioactive molecules and functional materials. The unique structural properties of this diamine derivative make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

The molecular structure of 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl consists of a central ethylene backbone with two amino groups attached at each carbon atom, further modified by N,N-dimethylation at the terminal positions. This configuration imparts a high degree of reactivity, making it an excellent precursor for the synthesis of complex molecules. The presence of multiple amine functionalities allows for extensive chemical modifications, including condensation reactions with carboxylic acids, aldehydes, and other electrophiles.

In recent years, 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl has been extensively studied for its potential applications in drug design and development. Its ability to form stable complexes with metal ions has led to investigations into its role as a chelating agent in pharmaceutical formulations. These complexes have shown promise in enhancing the solubility and bioavailability of various therapeutic agents, thereby improving their efficacy.

Moreover, the compound has been explored in the context of polymer chemistry. The bifunctional nature of N,N'-dimethyl-1,2-ethanediamine allows it to act as a crosslinking agent in the synthesis of polyamides and polyurethanes. These polymers exhibit enhanced mechanical strength and thermal stability, making them suitable for applications in high-performance materials and coatings.

The pharmaceutical industry has also leveraged the reactivity of 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl in the development of novel therapeutic agents. Researchers have utilized this compound as a building block for synthesizing peptidomimetics and small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this diamine have been investigated for their potential in inhibiting enzymes involved in cancer progression and inflammatory diseases.

Recent advancements in computational chemistry have further highlighted the significance of N,N'-dimethyl-1,2-ethanediamine. Molecular modeling studies have revealed its favorable interactions with biological targets, providing insights into its mechanism of action. These computational approaches have accelerated the discovery process by predicting the binding affinities and structural complementarity between this compound and potential drug targets.

The agrochemical sector has also benefited from the use of 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl. Its derivatives have been incorporated into formulations designed to enhance plant growth and protect against pests and diseases. The compound's ability to chelate essential micronutrients has been exploited to improve their uptake by plants, thereby increasing crop yields and nutritional value.

In conclusion, N,N'-dimethyl-1,2-ethanediamine (CAS No. 7382-58-3) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it an indispensable tool in chemical synthesis and drug development. As research continues to uncover new applications for this compound, its importance in advancing scientific innovation is likely to grow even further.

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